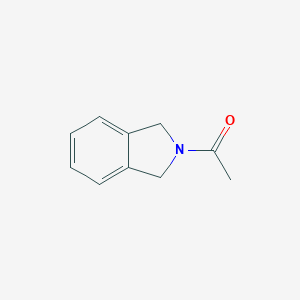
1-(Isoindolin-2-yl)ethanone
Cat. No. B097837
Key on ui cas rn:
18913-38-7
M. Wt: 161.2 g/mol
InChI Key: FPULJIHNWKBSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06498183B1
Procedure details


N-Acetylindoline-5-sulphonyl chloride was prepared by a literature method (A. L. Borrer, E. Chinoporos, M. Filosa, S. R. Herrchen, C. R. Petersen, C. A. Stern, J. Org. Chem. 53, 2047 (1988)) as was N-acetylindoline-6-sulphonyl chloride (P. R. Carlier, M. P. Lockshin, M. P. Filosa, J. Org. Chem. 59, 3232 (1994)). N-Acetylisoindoline-5-sulphonyl chloride was prepared from N-acetylisoindoline and chlorosulphonic acid in analogy to N-acetylindoline-5-sulphonyl chloride.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:13]([Cl:16])(=[O:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N1CC2C(=CC=CC=2)C1)(=O)C.ClS(O)(=O)=O.[C:34]([N:37]1[C:45]2[C:40](=[CH:41][C:42]([S:46]([Cl:49])(=[O:48])=[O:47])=[CH:43][CH:44]=2)[CH2:39][CH2:38]1)(=[O:36])[CH3:35]>>[C:34]([N:37]1[C:45]2[C:40](=[CH:41][C:42]([S:46]([Cl:49])(=[O:47])=[O:48])=[CH:43][CH:44]=2)[CH2:39][CH2:38]1)(=[O:36])[CH3:35].[C:1]([N:4]1[CH2:5][C:6]2[C:7](=[CH:8][CH:9]=[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])[CH:11]=2)[CH2:12]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CC2=CC=C(C=C2C1)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06498183B1
Procedure details


N-Acetylindoline-5-sulphonyl chloride was prepared by a literature method (A. L. Borrer, E. Chinoporos, M. Filosa, S. R. Herrchen, C. R. Petersen, C. A. Stern, J. Org. Chem. 53, 2047 (1988)) as was N-acetylindoline-6-sulphonyl chloride (P. R. Carlier, M. P. Lockshin, M. P. Filosa, J. Org. Chem. 59, 3232 (1994)). N-Acetylisoindoline-5-sulphonyl chloride was prepared from N-acetylisoindoline and chlorosulphonic acid in analogy to N-acetylindoline-5-sulphonyl chloride.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:13]([Cl:16])(=[O:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(N1CC2C(=CC=CC=2)C1)(=O)C.ClS(O)(=O)=O.[C:34]([N:37]1[C:45]2[C:40](=[CH:41][C:42]([S:46]([Cl:49])(=[O:48])=[O:47])=[CH:43][CH:44]=2)[CH2:39][CH2:38]1)(=[O:36])[CH3:35]>>[C:34]([N:37]1[C:45]2[C:40](=[CH:41][C:42]([S:46]([Cl:49])(=[O:47])=[O:48])=[CH:43][CH:44]=2)[CH2:39][CH2:38]1)(=[O:36])[CH3:35].[C:1]([N:4]1[CH2:5][C:6]2[C:7](=[CH:8][CH:9]=[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])[CH:11]=2)[CH2:12]1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CC2=CC=C(C=C2C1)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
